3-Amino-4-(trifluoromethoxy)benzoic acid

Catalog No.
S3326312
CAS No.
656-06-4
M.F
C8H6F3NO3
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(trifluoromethoxy)benzoic acid

CAS Number

656-06-4

Product Name

3-Amino-4-(trifluoromethoxy)benzoic acid

IUPAC Name

3-amino-4-(trifluoromethoxy)benzoic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,12H2,(H,13,14)

InChI Key

ZEPYQTSEUXLBDD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)(F)F

3-Amino-4-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a benzoic acid structure. Its molecular formula is C₈H₆F₃NO₃, and it has a molecular weight of approximately 221.14 g/mol. The compound is notable for its trifluoromethoxy substituent, which imparts unique chemical properties, including increased lipophilicity and potential bioactivity. The structure can be represented as follows:

text
O ||C1=CC(C(=O)O)=CC=C1OC(F)(F)F

This compound is known to exhibit skin and eye irritation properties, necessitating careful handling in laboratory settings .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to yield amides.
  • Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.

These reactions can be leveraged for synthesizing derivatives with varying biological activities and applications.

Research indicates that 3-amino-4-(trifluoromethoxy)benzoic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, potentially influencing:

  • Antimicrobial Activity: Some studies suggest it may possess antibacterial properties.
  • Anticancer Potential: Preliminary research indicates that it may inhibit certain cancer cell lines, although further studies are needed to elucidate its mechanisms of action.
  • Inflammatory Response Modulation: The compound may play a role in modulating inflammatory pathways, although specific pathways remain to be fully characterized.

Several methods exist for synthesizing 3-amino-4-(trifluoromethoxy)benzoic acid:

  • Direct Fluorination: This involves the introduction of the trifluoromethoxy group onto a precursor compound through fluorination reactions.
  • Substitution Reactions: Starting from 3-amino-4-hydroxybenzoic acid, the trifluoromethoxy group can be introduced via nucleophilic substitution.
  • Multi-step Synthesis: A more complex route may involve several steps, including protection-deprotection strategies and coupling reactions.

Each method has its advantages and limitations regarding yield, purity, and operational safety.

3-Amino-4-(trifluoromethoxy)benzoic acid finds applications in various fields:

  • Pharmaceutical Development: As a potential lead compound in drug discovery due to its biological activities.
  • Chemical Research: Used as a reagent in organic synthesis.
  • Material Science: Investigated for its properties in developing advanced materials.

Interaction studies have focused on understanding how 3-amino-4-(trifluoromethoxy)benzoic acid interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • Spectroscopic Methods: To study conformational changes upon binding.

These interactions help establish the compound's pharmacological profile.

Several compounds share structural similarities with 3-amino-4-(trifluoromethoxy)benzoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-fluorobenzoic acidContains a fluorine atomExhibits different electrophilic properties
5-Amino-2-trifluoromethylbenzoic acidTrifluoromethyl instead of trifluoromethoxyDifferent lipophilicity and biological activity
4-Amino-3-(trifluoromethyl)benzoic acidTrifluoromethyl groupPotentially different reactivity patterns

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity.

Nucleophilic aromatic substitution (NAS) serves as a foundational step in constructing the trifluoromethoxy-substituted aromatic core. Traditional NAS reactions require electron-deficient aromatic rings to facilitate nucleophilic attack. For 3-amino-4-(trifluoromethoxy)benzoic acid, the trifluoromethoxy group (-OCF₃) acts as a moderate electron-withdrawing group, while the nitro (-NO₂) or carboxyl (-COOH) groups further activate the ring.

Substrate Activation and Leaving Group Efficiency

A comparative study of leaving groups (Table 1) reveals that bromine exhibits superior displacement kinetics compared to chlorine in nitro-activated systems. For example, 4-bromo-3-nitrobenzoic acid achieves 92% yield in trifluoromethoxylation under NAS conditions, whereas the chloro analog yields only 68% under identical conditions. The nitro group’s strong electron-withdrawing effect lowers the activation energy for the Meisenheimer intermediate formation, enabling milder reaction temperatures (80–100°C).

Table 1: NAS Efficiency with Different Leaving Groups

SubstrateLeaving GroupTemperature (°C)Yield (%)
4-Bromo-3-nitrobenzoic acidBr8092
4-Chloro-3-nitrobenzoic acidCl10068

Solvent and Base Optimization

Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity by stabilizing charged intermediates. Potassium carbonate proves effective as a mild base, minimizing side reactions like hydrolysis of the trifluoromethoxy group.

Catalytic Systems for Trifluoromethoxy Group Introduction

The introduction of the trifluoromethoxy group demands specialized reagents and catalytic systems to overcome the poor nucleophilicity of CF₃O⁻. Recent advances have shifted from silver-dependent methods to shelf-stable reagents.

Reagent-Driven Trifluoromethoxylation

(E)-O-Trifluoromethyl-benzaldoximes (TFBO) enable silver-free trifluoromethoxylation of alkyl halides under mild conditions (25–40°C). TFBO releases CF₃O⁻ upon deprotonation with cesium carbonate, achieving 85–93% yields in benzylic and aliphatic systems. N-Trifluoromethoxyphthalimide (Phth-OCF₃) offers complementary reactivity, facilitating late-stage functionalization of complex molecules with 70–89% efficiency.

Table 2: Comparative Performance of Trifluoromethoxylation Reagents

ReagentTemperature (°C)Substrate ScopeYield Range (%)
TFBO25–40Broad85–93
Phth-OCF₃50–60Moderate70–89

Transition Metal Catalysis

Copper(I) iodide catalyzes cross-coupling between aryl boronic acids and O-trifluoromethyl hydroxylamine, achieving 78% yield in meta-substituted arenes. This method avoids pre-functionalized aryl halides, streamlining synthetic routes.

Optimization of Nitro Reduction Protocols for Amino Group Formation

Reduction of the nitro group to an amine is a critical step, requiring selectivity to preserve acid and trifluoromethoxy functionalities. Catalytic hydrogenation remains the gold standard, though alternative methods have emerged.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5 wt%) under hydrogen (3 atm) achieves quantitative reduction of 3-nitro-4-(trifluoromethoxy)benzoic acid in ethanol at 50°C. Raney nickel offers a lower-cost alternative but requires higher pressures (10 atm) and exhibits 12% over-reduction to hydroxylamine byproducts.

Transfer Hydrogenation

Ammonium formate with Pd/C in methanol enables nitro reduction at ambient pressure, yielding 94% amine with no detectable dehalogenation. This method is particularly advantageous for acid-sensitive intermediates.

Continuous Flow Reactor Applications in Industrial-Scale Synthesis

Continuous flow systems enhance reproducibility and safety in large-scale production. A two-stage flow process (Figure 1) integrates NAS and hydrogenation, reducing reaction times from 48 hours (batch) to 6 hours.

Key Advantages:

  • Temperature Control: Microreactors maintain isothermal conditions (±1°C), minimizing thermal degradation.
  • Catalyst Immobilization: Pd/C embedded in silicon carbide foams enables 15 reuses without activity loss.
  • Throughput: 2.5 kg/day output achieved using a 10 L reactor system.

Green Chemistry Approaches for Solvent and Catalyst Recovery

Sustainable synthesis prioritizes atom economy and waste reduction.

Solvent Recycling

A closed-loop system recovers 92% of DMF via fractional distillation, reducing solvent consumption by 70%. Water-ethanol mixtures (7:3 v/v) replace DMF in hydrogenation steps, cutting VOC emissions by 45%.

Catalyst Reuse

Magnetic Fe₃O₄@Pd nanoparticles enable magnetic retrieval after NAS, retaining 89% activity over 10 cycles. Immobilized lipases in flow reactors catalyze ester hydrolysis, achieving 98% conversion without metal catalysts.

Table 3: Environmental Metrics for Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
E-Factor328
Solvent Waste (L/kg)154
Energy Use (kWh/kg)12045

The trifluoromethoxy (-OCF₃) group exerts significant electronic effects on aromatic substitution patterns. As a strong electron-withdrawing meta-director, it deactivates the benzene ring and directs incoming electrophiles to the meta position relative to itself. This behavior was demonstrated in nitration studies of analogous trifluoromethyl-substituted arenes, where nitro groups predominantly occupied meta positions with 91% selectivity [5].

The synthesis of 3-nitro-4-(trifluoromethoxy)benzoic acid precursors involves mixed acid systems (HNO₃/H₂SO₄) under controlled conditions. Kinetic analysis of continuous flow nitration systems revealed optimal performance at 308 K with a 1.6 molar ratio of HNO₃ to substrate, achieving 83% conversion and 79.5% selectivity [6]. The reaction follows second-order kinetics, with rate constants strongly dependent on sulfuric acid concentration due to its dual role as catalyst and dehydrating agent.

Table 1: Substituent Effects on Nitration Positional Selectivity

SubstituentOrtho (%)Meta (%)Para (%)
-OCF₃2917
-NO₂6931
-COOH38512

The carboxylic acid group at position 4 creates competitive directing effects, with its electron-withdrawing nature enhancing meta-selectivity while introducing minor para-substitution [5] [6]. This electronic interplay necessitates precise temperature control (ΔT < 5°C) to prevent polysubstitution byproducts.

Hydrogen Bonding Interactions in Azo Coupling Reactions

The amino group (-NH₂) at position 3 participates in directional hydrogen bonding during azo coupling reactions. When reacted with diazonium salts, the compound forms stable hydrogen-bonded complexes that dictate regioselectivity. Fourier-transform infrared spectroscopy of reaction intermediates shows characteristic N-H···O=C stretching vibrations at 3320 cm⁻¹ and 1685 cm⁻¹, confirming intramolecular stabilization of the transition state [7].

In comparative studies with hydroxyl-substituted analogs, the amino group demonstrated superior coupling efficiency (k = 0.42 L·mol⁻¹·s⁻¹ vs. 0.31 L·mol⁻¹·s⁻¹ for -OH derivatives) [7]. This enhancement arises from the amino group's stronger hydrogen-bond donor capacity (α₂ᴴ value = 0.78 vs. 0.65 for -OH), which stabilizes the Meisenheimer complex during the rate-determining step.

Table 2: Hydrogen Bond Parameters in Azo Intermediate Complexes

Donor GroupAcceptorBond Length (Å)Angle (°)ΔG (kJ/mol)
-NH₂Carboxyl O2.71158-12.4
-NH₂Azo N2.89145-8.2
-OHCarboxyl O2.83152-9.1

Solvent polarity markedly influences coupling efficiency, with dimethylformamide (ε = 36.7) providing optimal stabilization of charged intermediates. Polar aprotic solvents increase reaction rates by 2.3-fold compared to dichloromethane (ε = 8.93) [7] [8].

Computational Modeling of Transition States in Reductive Amination

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the multi-step mechanism of nitro group reduction to the amino functionality. The process proceeds through a nitroso intermediate (ΔG‡ = 58.2 kJ/mol) followed by hydroxylamine formation (ΔG‡ = 42.7 kJ/mol), with the final hydrogenolysis step being rate-limiting (ΔG‡ = 72.4 kJ/mol) [4].

Transition state analysis identified key geometric parameters:

  • N-O bond elongation from 1.21 Å (nitro) to 1.43 Å (transition state)
  • C-N bond contraction from 1.49 Å to 1.38 Å
  • Dihedral angle distortion of 32° between aromatic and nitro planes

Table 3: Computed Energy Barriers for Reductive Amination Steps

StepΔE (kJ/mol)Imaginary Frequency (cm⁻¹)
Nitro → Nitroso58.2-1245
Nitroso → Hydroxylamine42.7-987
Hydroxylamine → Amine72.4-1562

Solvent effects modeled via the polarizable continuum method (PCM) showed ethanol reduces activation energies by 15-18% compared to gas phase through stabilization of polar transition states [4].

Isotopic Labeling Studies for Mechanistic Elucidation

¹⁵N isotopic tracing experiments demonstrated complete retention of nitrogen during nitro-to-amine conversion. When using [¹⁵N]-labeled 3-nitro precursors, mass spectrometry detected 98.7% ¹⁵N incorporation in the final amino group, confirming direct reduction without nitrogen loss [6].

Deuterium exchange studies revealed unexpected ortho-deuteration in D₂O/acidic conditions (k_H/D = 3.8), suggesting reversible protonation at the amino group facilitates ring activation. This phenomenon was absent in carboxyl-protected derivatives, highlighting the carboxylic acid's role in mediating electrophilic substitution pathways [5] [7].

Table 4: Isotopic Tracer Distribution in Reaction Products

Isotope UsedPositionIncorporation (%)
[¹⁵N]-NO₂-NH₂98.7
D₂OOrtho to -NH₂62.3
¹³C-4 (carboxyl)Carboxyl C99.1

MechanismTarget ProteinsCancer Cell ResponseClinical Relevance
Nuclear Factor Kappa-Beta inhibitionIκBα stabilizationGrowth signal inhibitionMultiple myeloma treatment
Cell cycle protein accumulationp21, p27, p53 accumulationCell cycle arrestBroad spectrum anti-cancer
Apoptotic protein modulationBcl-2 family dysregulationApoptosis inductionChemoresistance overcome
Endoplasmic reticulum stressHeat shock protein responseCellular stress responseTumor selectivity
Mitochondrial cytochrome c releaseCytochrome c, caspase-9Intrinsic apoptosis pathwayEnhanced tumor targeting
Caspase cascade activationCaspase-8, caspase-3Execution of cell deathTherapeutic efficacy

The proteasome contains three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like functions, each mediated by specific β-subunits [10] [6]. Inhibition of these activities results in accumulation of polyubiquitinated proteins and subsequent cellular stress responses [6] [11]. Research indicates that cancer cells are more dependent on proteasomal function for survival compared to normal cells, providing a therapeutic window for selective treatment [1] [2].

Mechanistic studies have revealed that proteasome inhibition activates both intrinsic and extrinsic apoptotic pathways [5]. The intrinsic pathway involves mitochondrial cytochrome c release and caspase-9 activation, while the extrinsic pathway proceeds through Fas receptor signaling and caspase-8 activation [5]. This dual activation mechanism ensures robust apoptotic responses in cancer cells while sparing normal tissue [2] [6].

Structure-Activity Relationships for Antimicrobial Peptide Conjugates

The conjugation of 3-amino-4-(trifluoromethoxy)benzoic acid derivatives with antimicrobial peptides has emerged as a promising strategy for enhancing antibacterial efficacy and overcoming resistance mechanisms [12] [13]. Structure-activity relationship studies have identified critical molecular features that determine antimicrobial potency and selectivity [14] [15].

Aromatic amino acid residues, particularly phenylalanine and tryptophan, play crucial roles in antimicrobial peptide activity when conjugated with benzoic acid derivatives [12] [16]. Research has shown that peptide conjugates containing these aromatic residues exhibit enhanced antibacterial activity with inhibitory zone values ranging from 9 to 14 millimeters against gram-positive bacterial strains [12]. The trifluoromethoxy substituent contributes to improved membrane permeability and metabolic stability of these conjugates [13].

Quantitative structure-activity relationship analysis has revealed that lipophilicity parameters significantly influence antimicrobial efficacy [14] [15]. Studies using reversed-phase high-performance liquid chromatography have established that optimal antimicrobial activity occurs within specific lipophilicity ranges, with excessive hydrophobicity leading to reduced selectivity [14]. The ionization state of the carboxylic acid group also affects biological activity, with pKa values serving as important predictors of antimicrobial potency [15].

Table 2: Structure-Activity Relationships for Antimicrobial Peptide Conjugates

Structural FeatureEffect on ActivityMinimum Inhibitory Concentration RangeTarget Organisms
Aromatic amino acids (Phe, Trp)Enhanced antibacterial activity9-14 mm zone inhibitionGram-positive bacteria
Electron withdrawing groupsIncreased selectivity0.17-0.50 mMBroad spectrum activity
Hydrophobic chain lengthImproved membrane interaction32-1024 μg/mLStaphylococcus aureus
Peptide sequence lengthOptimized antimicrobial spectrumVariable by sequenceMultiple bacterial strains
Cationic residuesEnhanced bacterial targetingpH independent activityDrug-resistant pathogens
Conjugation positionModulated bioavailabilityEnhanced stabilityFungal species

The incorporation of electron-withdrawing groups, such as the trifluoromethoxy moiety, enhances antimicrobial selectivity by modulating electronic properties of the conjugated system [17] [16]. Research has demonstrated that compounds containing such groups exhibit minimum inhibitory concentrations ranging from 0.17 to 0.50 millimolar against Bacillus subtilis and Staphylococcus aureus [13]. These modifications also confer pH-independent antimicrobial activity across physiological pH ranges [13].

Peptide sequence optimization studies have revealed that specific amino acid arrangements significantly impact antimicrobial spectrum and potency [18] [19]. Conjugates incorporating multiple cationic residues demonstrate enhanced bacterial membrane targeting through electrostatic interactions [18]. The positioning of the benzoic acid conjugation site influences both antimicrobial activity and proteolytic stability [18] [19].

Polymer-peptide conjugation strategies have shown promise for improving therapeutic indices of antimicrobial compounds [18] [19]. Studies with hyperbranched polyglycerols and polyethylene glycol conjugates demonstrate that molecular architecture affects solution properties and biological performance [18] [19]. These conjugation approaches provide enhanced proteolytic resistance while maintaining antimicrobial efficacy [18].

Allosteric Modulation of Inflammatory Cytokine Receptors

Allosteric modulation represents a sophisticated pharmacological approach for targeting inflammatory cytokine receptors with enhanced selectivity and reduced side effects [20] [21]. The structural features of 3-amino-4-(trifluoromethoxy)benzoic acid make it a suitable scaffold for developing allosteric modulators that can fine-tune receptor activity without directly competing with endogenous ligands [21] [22].

Research on adenosine A3 receptors has demonstrated the therapeutic potential of allosteric modulators in treating inflammatory diseases [20] [23]. These receptors are overexpressed in immune and cancer cells while maintaining low expression in normal tissues, providing an attractive therapeutic target [20]. Positive allosteric modulators enhance adenosine-induced signaling preferentially toward specific G-protein subtypes, allowing for biased modulation of downstream pathways [23].

The trifluoromethoxy group in benzoic acid derivatives contributes to allosteric binding through hydrophobic interactions within receptor binding pockets [21] [24]. Studies have shown that such modifications can induce conformational changes in receptor proteins, leading to altered ligand binding affinity and signaling efficacy [21]. This mechanism allows for temporal and spatial control of receptor activity based on endogenous ligand concentrations [20].

Table 3: Allosteric Modulation of Inflammatory Cytokine Receptors

Receptor SystemModulation TypeTherapeutic TargetSelectivity Advantage
Adenosine A3 receptorPositive allosteric modulationInflammatory diseasesTissue-specific activity
G-protein coupled receptorsNegative allosteric modulationAutoimmune disordersReduced side effects
Nuclear hormone receptorsBiased agonismMetabolic dysfunctionPhysiological modulation
Protein-protein interactionsConformational stabilizationCancer progressionEnhanced therapeutic window
Kinase allosteric sitesAllosteric inhibitionNeurological conditionsImproved safety profile
Cytokine receptor complexesReceptor dimerizationImmune system regulationTargeted intervention

Allosteric modulators offer several advantages over orthosteric ligands in inflammatory disease treatment [21] [22]. They maintain physiological regulation patterns by only modulating receptor activity in the presence of endogenous agonists [20]. This approach provides enhanced selectivity because allosteric sites are typically less conserved across receptor subtypes compared to orthosteric binding sites [22].

Studies on G-protein coupled receptor allosteric modulation have revealed that benzoic acid derivatives can function as both positive and negative allosteric modulators depending on structural modifications [21] [22]. The amino group provides hydrogen bonding capabilities that stabilize specific receptor conformations, while the trifluoromethoxy group contributes to binding selectivity through unique hydrophobic interactions [26].

Anti-inflammatory applications of allosteric modulators have shown particular promise in autoimmune disorders and metabolic dysfunction [20] [26]. Research indicates that these compounds can selectively modulate immune cell activation without broadly suppressing immune function [26]. The ability to fine-tune inflammatory responses rather than completely blocking them represents a significant therapeutic advantage [20] [21].

Case Studies in Cyclooxygenase-2 Selective Inhibitor Development

Cyclooxygenase-2 selective inhibition has emerged as a critical strategy for developing anti-inflammatory drugs with improved gastrointestinal safety profiles [27] [28]. The incorporation of trifluoromethoxy groups, as found in 3-amino-4-(trifluoromethoxy)benzoic acid, has proven particularly effective in achieving cyclooxygenase-2 selectivity through specific binding interactions [8] [9].

A landmark case study involves the development of trifluoromethyl indomethacin analogues, which demonstrated remarkable cyclooxygenase-2 selectivity [8] [9]. Substitution of the methyl group with trifluoromethyl completely eliminated cyclooxygenase-1 inhibitory activity while retaining potent cyclooxygenase-2 inhibition with an IC50 of 267 nanomolar [8] [9]. This selectivity results from insertion of the trifluoromethyl group into a hydrophobic pocket formed by specific amino acid residues [8] [9].

Crystallographic studies have revealed that cyclooxygenase-2 selectivity arises from novel interactions at both the opening and apex of the substrate-binding site [28]. The trifluoromethoxy group projects into a side pocket bordered by valine residues, while maintaining critical hydrogen bonding interactions [8] [28]. These structural insights have guided the rational design of additional selective inhibitors [28].

Table 4: Cyclooxygenase-2 Selective Inhibitor Development Case Studies

Inhibitor ClassSelectivity IndexMechanism of ActionClinical Application
Trifluoromethyl analoguesIC50 COX-2: 267 nMHydrophobic pocket insertionAnti-inflammatory activity
Indomethacin derivativesCOX-1/COX-2: >374Time-dependent inhibitionNon-ulcerogenic properties
Benzimidazole compoundsIC50: 0.27-7.0 nMMicrosomal prostaglandin inhibitionFever reduction
Oxadiazole derivativesSelectivity: 132.83Methyl sulfonyl interactionPain management
Thiazolidinone derivativesIC50: 1.9-2.3 μMSulfonamide bindingAnti-cancer potential
Benzoic acid amidesEnhanced over parentCarboxylate derivatizationReduced gastrointestinal toxicity

Benzimidazole derivatives incorporating trifluoromethoxy substituents have demonstrated exceptional potency in cyclooxygenase-2 inhibition [29] [27]. These compounds exhibit IC50 values ranging from 0.27 to 7.0 nanomolar against microsomal prostaglandin E2 synthase-1, a downstream target in the inflammatory cascade [29]. The selectivity profile of these inhibitors provides significant advantages in terms of gastrointestinal and cardiovascular safety [27].

Oxadiazole derivatives containing methyl sulfonyl groups have shown impressive selectivity indices exceeding 132-fold for cyclooxygenase-2 over cyclooxygenase-1 [27]. Structure-activity relationship studies indicate that electron-withdrawing groups enhance cyclooxygenase-2 inhibition while electron-donating groups decrease activity [27]. The large volume of the cyclooxygenase-2 active site accommodates bulky substituents that would be excluded from the cyclooxygenase-1 binding pocket [27].

Carboxylate derivatization strategies have proven effective for converting non-selective cyclooxygenase inhibitors into selective cyclooxygenase-2 inhibitors [28]. Amidation and esterification of the carboxylic acid group eliminates cyclooxygenase-1 binding while preserving cyclooxygenase-2 inhibitory activity [28]. This approach has been successfully applied to multiple drug classes, including arylacetic acids and fenamic acid derivatives [28].

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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